4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol
Description
4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol is a structurally complex aliphatic alcohol containing an amino group and a methylsulfanyl (SCH₃) substituent on the propyl side chain. The amino and methylsulfanyl groups likely influence solubility, hydrogen-bonding capacity, and biological activity compared to simpler derivatives.
Properties
IUPAC Name |
4-(1-amino-3-methylsulfanylpropyl)hepta-1,6-dien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOS/c1-4-7-11(13,8-5-2)10(12)6-9-14-3/h4-5,10,13H,1-2,6-9,12H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASBFWGOKYWONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(CC=C)(CC=C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389706 | |
| Record name | 4-[1-Amino-3-(methylsulfanyl)propyl]hepta-1,6-dien-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315249-26-4 | |
| Record name | 4-[1-Amino-3-(methylsulfanyl)propyl]hepta-1,6-dien-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(1-amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol typically involves multi-step organic synthesis combining functional group transformations and selective substitutions. The general synthetic route includes:
- Starting Material Selection: The synthesis often begins with a hepta-1,6-dien-4-ol derivative or a suitable precursor containing the hepta-1,6-dien backbone.
- Introduction of the Amino Group: The amino functionality is introduced via nucleophilic substitution reactions, typically employing primary amines or ammonia derivatives to replace a leaving group on the propyl chain.
- Incorporation of the Methylsulfanyl Group: The methylsulfanyl (methylthio) group is introduced through thiolation reactions. Common methylthiolating agents include methyl mercaptan or methylthiolating reagents such as methylthiol halides.
- Purification: The crude product is purified using chromatographic techniques such as column chromatography or recrystallization to achieve high purity.
This approach ensures the correct placement of the amino and methylsulfanyl groups on the propyl side chain while preserving the hepta-1,6-dien-4-ol core.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| Amino group introduction | Nucleophilic substitution | Primary amine or ammonia, base (e.g., NaOH) | Mild temperature, inert atmosphere |
| Methylsulfanyl group addition | Thiolation | Methyl mercaptan, methylthiol halides, or thiolating agents | Often performed under reflux conditions |
| Backbone formation | Alkene formation or retention | Controlled dehydration or allylic substitution | Protects diene functionality |
| Purification | Chromatography/Recrystallization | Silica gel column chromatography, solvents like ethyl acetate/hexane | Ensures removal of side products |
Industrial Scale Considerations
In industrial production, the synthesis is optimized for yield, purity, and cost-effectiveness. Batch reactors or continuous flow systems are employed with precise control over temperature, pH, and reagent stoichiometry. Automated monitoring ensures consistent product quality. The use of environmentally benign solvents and reagents is increasingly emphasized to meet regulatory standards.
Reaction Analysis and Mechanistic Insights
Chemical Transformations
- Oxidation: The methylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction: The amino and hydroxyl groups can undergo reduction reactions with agents such as lithium aluminum hydride or sodium borohydride to yield corresponding derivatives.
- Substitution: The amino and methylsulfanyl groups are reactive centers for further substitution, enabling the synthesis of diverse derivatives.
Reaction Pathways
The preparation relies on selective nucleophilic substitutions and thiolations that preserve the conjugated diene system. The amino group introduction typically proceeds via substitution of a good leaving group (e.g., halide) on the propyl chain, while the methylsulfanyl group is introduced via thiol addition or substitution reactions.
Summary Table of Preparation Methods
| Preparation Aspect | Description | Reference |
|---|---|---|
| Starting Material | Hepta-1,6-dien-4-ol or derivatives | |
| Amino Group Introduction | Nucleophilic substitution with amines | |
| Methylsulfanyl Group Addition | Thiolation using methyl mercaptan or methylthiol halides | |
| Purification | Column chromatography or recrystallization | |
| Industrial Production | Batch or continuous flow with optimized parameters |
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The amino and methylsulfanyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Research
One of the most promising applications of 4-(1-amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol lies in its potential as an anticancer agent. Research indicates that compounds with similar structures have shown cytotoxic activity against various cancer cell lines. For instance, studies have demonstrated that sulfur-containing compounds can induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties.
Case Study:
A study published in a peer-reviewed journal evaluated the cytotoxic effects of related sulfur-containing compounds on breast and colon cancer cell lines. The results indicated a significant reduction in cell viability, supporting further investigation into the mechanisms of action and potential therapeutic uses of this compound in cancer treatment .
Neurological Applications
The compound's structural features also make it a candidate for neurological applications. Some derivatives have been studied for their inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease.
Case Study:
Research has shown that certain sulfonamide derivatives exhibit significant AChE inhibitory activity. Given that this compound contains a sulfur moiety, it may similarly affect cholinergic signaling pathways .
Plant Growth Regulators
In agricultural science, compounds with amino and sulfur functionalities are often explored as plant growth regulators or biostimulants. The presence of these groups can enhance nutrient uptake and stress resistance in plants.
Case Study:
A study investigated the effects of sulfur-containing amino acids on plant growth and yield under stress conditions. Results indicated improved growth metrics and stress tolerance in treated plants compared to controls, suggesting that similar compounds could be developed for agricultural use .
Polymer Chemistry
The unique structure of this compound allows it to be utilized in polymer synthesis. Its reactive functional groups can be incorporated into polymer backbones or used as cross-linking agents.
Case Study:
Research into polymer composites has shown that incorporating sulfur-containing agents can enhance mechanical properties and thermal stability. This suggests potential applications in developing advanced materials for various industrial uses .
Mechanism of Action
The mechanism of action of 4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol and related compounds:
Key Findings from Comparative Analysis
Hydrogen-Bonding Capacity: The amino (-NH₂) and hydroxyl (-OH) groups in this compound enhance its ability to form hydrogen bonds compared to non-polar derivatives like 4-allyl-hepta-1,6-dien-4-ol .
Biological Activity: Analogs with amino groups (e.g., 4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol) exhibit enzyme inhibitory activity, suggesting that the target compound may similarly interact with biological targets like kinases or methyltransferases . The furan-containing derivative (AKOS004122375) binds to HER2 TMD via hydrogen bonds and Pi-alkyl interactions, indicating that substituent polarity and aromaticity significantly influence binding specificity .
Physicochemical Properties :
- The methylsulfanyl group increases molecular weight and logP (estimated ~1.8), enhancing lipophilicity compared to 1,6-heptadien-4-ol (logP ~1.79) .
- Allyl and propyl substituents reduce solubility in aqueous media but improve membrane permeability .
Safety and Handling: Allyl and methyl derivatives (e.g., 4-methylhepta-1,6-dien-4-ol) are flammable and require storage away from ignition sources, similar to the base compound 1,6-heptadien-4-ol . Amino-substituted analogs may pose respiratory or dermal irritation risks due to charged functional groups .
Research Implications
- Drug Design: The amino and methylsulfanyl groups in this compound make it a candidate for targeting enzymes or receptors requiring both polar and hydrophobic interactions, such as HER2 TMD or epigenetic regulators .
- Synthetic Challenges: Introducing the methylsulfanyl group may require specialized reagents (e.g., methyl disulfide) and protection/deprotection strategies for the amino group .
Biological Activity
4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol, also known by its CAS number 315249-26-4, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 215.36 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 215.36 g/mol |
| Boiling Point | 339.5 °C |
| Flash Point | 159.1 °C |
| Density | Not available |
| Hazard Codes | Xi: Irritant |
These properties indicate the compound's stability under certain conditions, which is crucial for its application in biological studies.
Biological Activities
Research on the biological activities of this compound has highlighted various potential effects:
1. Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing sulfur groups have been shown to inhibit bacterial growth effectively. The specific activity of this compound against pathogens like E. coli and Staphylococcus aureus should be investigated further through Minimum Inhibitory Concentration (MIC) assays.
2. Antioxidant Properties
Compounds with similar configurations have demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress markers in vitro. This suggests that this compound may also possess such properties, potentially contributing to its therapeutic effects.
3. Cytotoxicity and Anticancer Potential
Studies on related compounds indicate that they may exhibit cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The mechanism often involves induction of apoptosis or cell cycle arrest. Research focusing on the IC50 values for this compound will be essential to establish its efficacy as an anticancer agent.
Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial activity of various heptadiene derivatives, it was found that compounds with amino and sulfur functionalities exhibited significant antibacterial effects against both gram-positive and gram-negative bacteria. The study utilized standard agar diffusion methods to determine efficacy.
Study 2: Antioxidant Activity Assessment
Another investigation utilized DPPH radical scavenging assays to evaluate the antioxidant potential of similar compounds. Results indicated a strong correlation between the presence of sulfur groups and enhanced antioxidant activity.
Study 3: Cytotoxicity Testing
Research involving a series of heptadiene derivatives revealed that certain modifications at the amino group significantly increased cytotoxicity against cancer cell lines. The study employed MTT assays to quantify cell viability post-treatment.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of 4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol?
- Methodology : Use X-ray crystallography with the SHELX software suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution). Ensure data collection at high resolution (≤1.0 Å) to resolve the amino and methylsulfanyl substituents. Hydrogen-bonding networks and stereochemistry should be validated using residual density maps .
- Data Validation : Apply R-factor convergence tests (e.g., ) and cross-check with CIF validation tools.
Q. How can researchers assess the purity and stability of this compound under laboratory conditions?
- Methodology :
- Purity : Use HPLC with Chromolith® or Purospher® STAR columns for high-resolution separation. Compare retention times against certified reference standards (e.g., pharmacopeial impurities like those in ) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via UV-Vis spectroscopy (λmax ~255 nm, similar to analogs in ) .
Q. What spectroscopic techniques are suitable for characterizing the functional groups in this compound?
- Methodology :
- NMR : - and -NMR to confirm the hepta-1,6-dien-4-ol backbone and substituent positions.
- FT-IR : Identify S–C (methylsulfanyl) stretches at ~680 cm and N–H (amino) at ~3300 cm.
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular formula (e.g., expected [M+H] for CHNOS).
Advanced Research Questions
Q. How does this compound interact with HER2 transmembrane domains (TMDs) in cancer models?
- Methodology :
- Molecular Docking : Use PDB structures (e.g., 2JWA for HER2 TMD) to model hydrogen bonds (e.g., O1 atom to VAL64, ~3.0 Å) and π-alkyl interactions (e.g., with TMD A:LEU/ALA residues) .
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify .
- Data Contradictions : Analogous compounds (e.g., 4-(Furan-2-yl)hepta-1,6-dien-4-ol) show variable binding distances (4.1–5.1 Å) for π-alkyl bonds, suggesting substituent-dependent flexibility .
Q. What in vivo models are appropriate for evaluating the compound’s toxicity and pharmacokinetics?
- Methodology :
- Toxicity : Dose healthy mice (10–50 mg/kg) and monitor weight changes and organ histopathology (lung, liver, kidneys). Use MTT assays for IC determination in cell lines (e.g., HEK293) .
- Pharmacokinetics : LC-MS/MS to measure plasma half-life and metabolite profiling (e.g., sulfoxide derivatives from methylsulfanyl oxidation) .
Q. How can researchers resolve contradictions in reported antiproliferative effects of structurally similar compounds?
- Methodology :
- Dose-Response Curves : Test across multiple concentrations (0.1–100 µM) in cancer cell lines (e.g., MCF-7, A549) using standardized MTT protocols .
- Mechanistic Studies : siRNA knockdown of HER2/Wnt pathways to isolate target specificity vs. off-target effects .
Methodological Recommendations
Table 1 : Key physicochemical parameters for experimental design
Table 2 : Critical bond interactions in HER2 TMD binding (analog-based)
| Interaction Type | Residue | Distance (Å) | Evidence Source |
|---|---|---|---|
| Conventional H-bond | VAL64 | 3.02 | |
| π-Alkyl | LEU/ALA | 4.1–5.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
